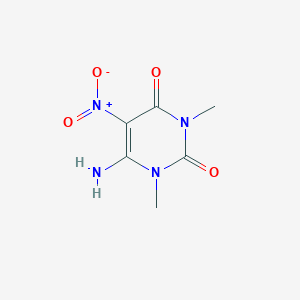
7-O-w-Bromopropyldaidzein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized forms of this compound.
Reduction Reactions: De-brominated derivatives.
Aplicaciones Científicas De Investigación
7-O-w-Bromopropyldaidzein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed in studies of enzyme inhibition, particularly ALDH2, to understand metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to ALDH2 activity, such as alcohol dependence and certain cancers.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mecanismo De Acción
7-O-w-Bromopropyldaidzein exerts its effects primarily through the inhibition of aldehyde dehydrogenase isozyme 2 (ALDH2). The compound binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of aldehydes, which can have various biochemical effects depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.
Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.
7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.
Uniqueness
7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .
Propiedades
IUPAC Name |
7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDIKMSOYUTVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393998 |
Source


|
| Record name | 7-O-w-Bromopropyldaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309252-38-8 |
Source


|
| Record name | 7-O-w-Bromopropyldaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)


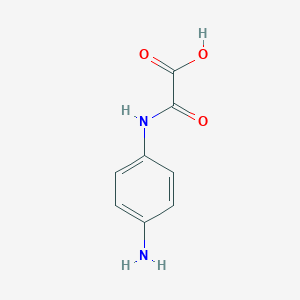
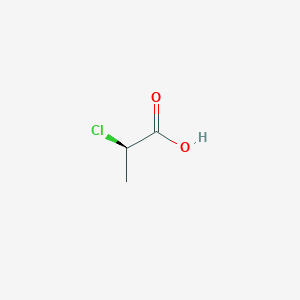
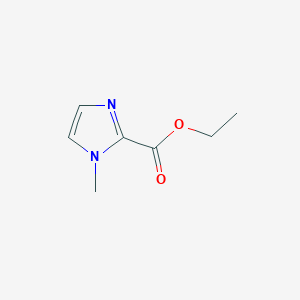


![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
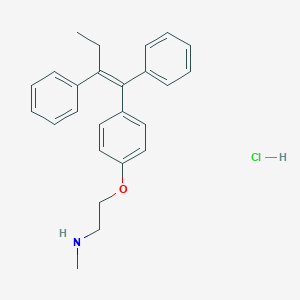
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

